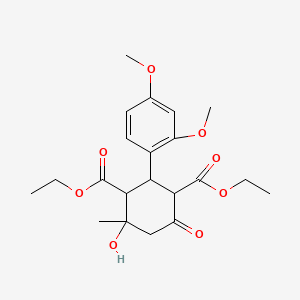![molecular formula C16H12N2O2 B15010463 1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone](/img/structure/B15010463.png)
1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone is an organic compound that belongs to the class of diazenyl derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a phenyl-diazenyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 2-acetylbenzofuran in the presence of a base such as sodium acetate. This step results in the formation of the desired diazenyl derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the diazenyl group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzofuran ring, using reagents such as halogens or sulfonyl chlorides.
Coupling Reactions: The diazenyl group can participate in further coupling reactions with various nucleophiles, leading to the formation of complex structures.
Aplicaciones Científicas De Investigación
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone involves its interaction with various molecular targets. The diazenyl group can undergo bioreductive activation, leading to the generation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in the inhibition of cellular processes, leading to cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Comparación Con Compuestos Similares
1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone can be compared with other diazenyl derivatives and benzofuran compounds:
Similar Compounds: Examples include 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-propanone and 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-butanone.
Uniqueness: The unique combination of the diazenyl group and benzofuran ring in 1-{5-[(E)-2-phenyl-1-diazenyl]-1-benzofuran-2-yl}-1-ethanone imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H12N2O2 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-(5-phenyldiazenyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)16-10-12-9-14(7-8-15(12)20-16)18-17-13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
JKNQGSAWBAPDSR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(O1)C=CC(=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,5-dichlorophenyl)-5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B15010397.png)

![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15010408.png)

![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B15010416.png)
![N'-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B15010417.png)
![3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15010421.png)
![N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B15010423.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15010427.png)

![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)

